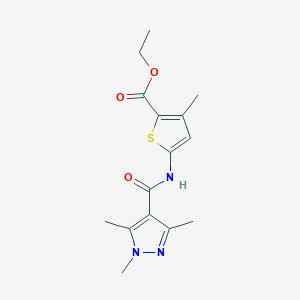
ethyl 3-methyl-5-(1,3,5-trimethyl-1H-pyrazole-4-carboxamido)thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-methyl-5-(1,3,5-trimethyl-1H-pyrazole-4-carboxamido)thiophene-2-carboxylate is a complex organic compound featuring a thiophene ring substituted with a pyrazole moiety and an ethyl ester group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-methylthiophene-2-carboxylic acid and 1,3,5-trimethyl-1H-pyrazole-4-carboxamide.
Reaction Steps: The carboxylic acid group of 3-methylthiophene-2-carboxylic acid is activated and then coupled with the amine group of 1,3,5-trimethyl-1H-pyrazole-4-carboxamide.
Ethyl Ester Formation: The resulting carboxylic acid is then esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid.
Industrial Production Methods:
Batch Process: The compound is synthesized in batches, with careful control of reaction conditions to ensure purity and yield.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final product.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced to form a variety of derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at various positions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Using nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from the oxidation of the thiophene ring.
Reduced Pyrazoles: Resulting from the reduction of the pyrazole ring.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems, which are important in pharmaceuticals and materials science. Biology: Medicine: The compound and its derivatives are being explored for their therapeutic potential, including anti-inflammatory and anticancer properties. Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
作用機序
The mechanism by which ethyl 3-methyl-5-(1,3,5-trimethyl-1H-pyrazole-4-carboxamido)thiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The pyrazole and thiophene rings can interact with enzymes and receptors, modulating their activity and leading to biological effects.
類似化合物との比較
Ethyl 3-methylthiophene-2-carboxylate: Lacks the pyrazole moiety.
1,3,5-Trimethyl-1H-pyrazole-4-carboxamide: Lacks the thiophene ring.
Ethyl 3-methyl-5-(pyrazole-4-carboxamido)thiophene-2-carboxylate: Similar structure but without the trimethyl groups on the pyrazole ring.
Uniqueness: The presence of the trimethyl groups on the pyrazole ring and the specific substitution pattern on the thiophene ring make this compound unique, potentially leading to different biological and chemical properties compared to its analogs.
This comprehensive overview highlights the importance of ethyl 3-methyl-5-(1,3,5-trimethyl-1H-pyrazole-4-carboxamido)thiophene-2-carboxylate in various scientific and industrial applications
生物活性
Ethyl 3-methyl-5-(1,3,5-trimethyl-1H-pyrazole-4-carboxamido)thiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a pyrazole moiety, which is known for its diverse pharmacological properties. The general structure can be represented as follows:
where x, y, z, a, and b represent the number of each atom in the molecular formula.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer activity. For instance, a related pyrazole compound was shown to inhibit tubulin polymerization and arrest the cell cycle at the G2/M phase, indicating its potential as an anticancer agent .
Table 1: Anticancer Activity of Related Pyrazole Compounds
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Compound A | 0.08 - 12.07 | Inhibition of tubulin polymerization |
| Compound B | 0.283 | Inhibition of TNF-α release |
| Ethyl 3-Methyl-Pyrazole | TBD | TBD |
Anti-inflammatory Effects
This compound has shown promise in reducing inflammation. Studies indicate that related compounds inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 . The mechanism involves interference with the MAPK signaling pathway, crucial for inflammatory responses.
Case Study: Anti-inflammatory Activity
A study evaluated the anti-inflammatory properties of a similar pyrazole derivative in a murine model. The results indicated a significant reduction in inflammation markers when treated with the compound compared to control groups .
The mechanisms underlying the biological activity of this compound include:
- Inhibition of Tubulin Polymerization : This action leads to cell cycle arrest and apoptosis in cancer cells.
- Cytokine Release Modulation : The compound modulates cytokine release, thereby exerting anti-inflammatory effects.
- Targeting Specific Kinases : Some derivatives have been shown to inhibit kinases involved in cancer progression and inflammation.
特性
IUPAC Name |
ethyl 3-methyl-5-[(1,3,5-trimethylpyrazole-4-carbonyl)amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-6-21-15(20)13-8(2)7-11(22-13)16-14(19)12-9(3)17-18(5)10(12)4/h7H,6H2,1-5H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKJEYPDFTYKIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2=C(N(N=C2C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














